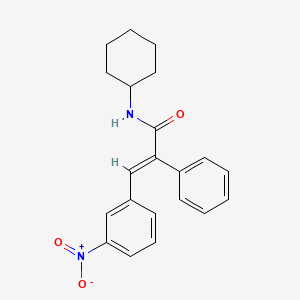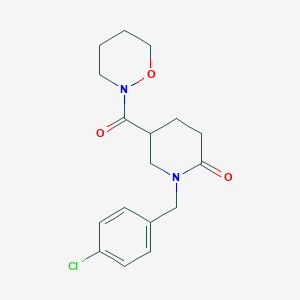
2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide, also known as Clomipramine, is a tricyclic antidepressant drug. It is primarily used to treat obsessive-compulsive disorder (OCD) in humans and animals. Clomipramine has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
作用機序
2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide acts by inhibiting the reuptake of serotonin and norepinephrine in the brain. It also has a weak affinity for dopamine receptors. The inhibition of serotonin and norepinephrine reuptake leads to an increase in their concentration in the synaptic cleft, which results in an improvement in mood and a reduction in anxiety.
Biochemical and Physiological Effects
2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been shown to have several biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has also been shown to increase the levels of cAMP response element-binding protein (CREB), which is a transcription factor that regulates gene expression in the brain.
実験室実験の利点と制限
2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has several advantages and limitations for lab experiments. One advantage is that it is a well-established drug with a known mechanism of action. This makes it easier to design experiments to investigate its effects. However, one limitation is that it has a relatively low selectivity for the serotonin and norepinephrine transporters, which can lead to off-target effects.
将来の方向性
There are several future directions for research on 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide. One area of interest is investigating its effects on neuroplasticity and neuronal regeneration. Another area of interest is investigating its effects on the gut microbiome, as there is growing evidence that the gut microbiome plays a crucial role in mental health. Additionally, there is a need for more research on the long-term effects of 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide, as well as its effects on different populations, such as children and the elderly.
Conclusion
In conclusion, 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide is a tricyclic antidepressant drug that is primarily used to treat OCD. It has a well-established mechanism of action and has been extensively studied for its biochemical and physiological effects. There are several future directions for research on 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide, including investigating its effects on neuroplasticity, the gut microbiome, and different populations.
合成法
The synthesis of 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide involves the reaction of 3-chlorophenol with 1-methyl-4-piperidone in the presence of a base to form 3-chloro-N-methyl-4-piperidone. This intermediate is then reacted with 2-chloropropanoyl chloride to form 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide.
科学的研究の応用
2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been used in various scientific research studies to investigate its efficacy in treating OCD and other related disorders. Studies have shown that 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide is effective in reducing the symptoms of OCD, including obsessions and compulsions. It has also been used in the treatment of depression, panic disorder, and phobias.
特性
IUPAC Name |
2-(3-chlorophenoxy)-N-(1-methylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-11(20-14-5-3-4-12(16)10-14)15(19)17-13-6-8-18(2)9-7-13/h3-5,10-11,13H,6-9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFLYUIEGJHINK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(CC1)C)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B5035443.png)
![N-{4-[(4-bromobenzoyl)amino]phenyl}-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5035447.png)


![3-[1-(4-methoxy-3-methylbenzyl)-2-piperidinyl]pyridine](/img/structure/B5035458.png)
![N-(diphenylmethyl)-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5035463.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5035472.png)

![3-methyl-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride](/img/structure/B5035481.png)
![ethyl N-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-N-methylglycinate](/img/structure/B5035488.png)
![3-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5035502.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B5035511.png)

![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5035525.png)